4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses a molecular formula of and a molecular weight of approximately 386.4 g/mol. It is classified as a dihydropyridine derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through various methods that typically involve multiple steps:
Technical details regarding specific reaction conditions, yields, and purification methods (e.g., chromatography) are critical for optimizing the synthesis and ensuring high purity of the final product .
The molecular structure of 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be represented using various notations:
InChI=1S/C18H22N4O3S/c1-23(20)12-10(14(24)18(22)25)9(15)8(12)13(21)17(19)16(26)11-6-5-7(11)4-3/h5,8,10,12H,3-4,6H2,1-2H3,(H,19,20)(H,21,24)(H,22,25)
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
These representations provide insight into the compound's connectivity and stereochemistry. The presence of functional groups such as methoxy, thiazole, and carboxamide contributes to its biological activity .
The chemical reactivity of 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be explored through various reactions:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems .
The mechanism of action for 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is primarily linked to its interaction with biological targets:
Data from pharmacological studies indicate that this compound shows promising antitumor activity against various cancer cell lines, potentially through modulation of key signaling pathways .
The physical and chemical properties of 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide include:
Analyzing these properties is crucial for determining suitable storage conditions and application methods .
The applications of 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide span several scientific fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: